molecular formula C10H7NOS B1602402 6-(3-Thienyl)pyridine-2-carboxaldehyde CAS No. 834884-76-3

6-(3-Thienyl)pyridine-2-carboxaldehyde

Cat. No.: B1602402
CAS No.: 834884-76-3
M. Wt: 189.24 g/mol
InChI Key: UPRCKKVQTPHFKG-UHFFFAOYSA-N
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Description

6-(3-Thienyl)pyridine-2-carboxaldehyde is a heterocyclic compound with the molecular formula C10H7NOS It consists of a pyridine ring substituted with a thienyl group at the 6-position and a formyl group at the 2-position

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 6-(3-Thienyl)pyridine-2-carboxaldehyde are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thienyl)pyridine-2-carboxaldehyde typically involves the reaction of 3-thiophenecarboxaldehyde with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the thienyl and pyridine rings, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thienyl)pyridine-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution on the thienyl ring using reagents like bromine or chlorinating agents; nucleophilic substitution on the pyridine ring using nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 6-(3-Thienyl)pyridine-2-carboxylic acid.

    Reduction: 6-(3-Thienyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Thienyl)pyridine-2-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Thienyl)-2-pyridinecarboxaldehyde: Similar structure but with the thienyl group at the 2-position.

    6-Methoxy-2-pyridinecarboxaldehyde: Contains a methoxy group instead of a thienyl group.

    6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains a trifluoromethyl group instead of a thienyl group.

Uniqueness

6-(3-Thienyl)pyridine-2-carboxaldehyde is unique due to the specific positioning of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical reactivity.

Properties

IUPAC Name

6-thiophen-3-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCKKVQTPHFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CSC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584625
Record name 6-(Thiophen-3-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-76-3
Record name 6-(Thiophen-3-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-Thienyl)pyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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